3-(3-Bromobenzyl)-1H-pyrazol-5-amine
Description
Contextual Importance of the Pyrazole (B372694) Scaffold in Contemporary Chemical Research
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in contemporary chemical research, particularly in drug discovery and agrochemistry. researchgate.netresearchgate.net This "privileged scaffold" is a core component in numerous FDA-approved drugs, demonstrating its versatility and favorable pharmacological properties. nih.gov
The broad-spectrum biological activity of pyrazole derivatives is extensive, with compounds exhibiting properties ranging from anti-inflammatory and analgesic to anticancer, antimicrobial, and anticonvulsant. globalresearchonline.netspast.org Notable drugs containing a pyrazole ring include the anti-inflammatory celecoxib, the anticoagulant apixaban, and the anticancer agents crizotinib (B193316) and ruxolitinib. nih.govglobalresearchonline.net
The success of the pyrazole core stems from its unique physicochemical properties. It contains both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, allowing for diverse interactions with biological targets. globalresearchonline.net Its aromatic nature and the potential for substitution at multiple positions provide chemists with the flexibility to fine-tune molecular properties to achieve desired efficacy, selectivity, and safety profiles. researchgate.net The synthetic accessibility of the pyrazole ring, through methods like the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions, further enhances its appeal in research and development. researchgate.netresearchgate.net
Rationale for Investigating Substituted Pyrazol-5-amine Architectures
Within the broader family of pyrazoles, the aminopyrazole moiety is a particularly valuable framework in drug discovery. nih.gov Specifically, the pyrazol-5-amine architecture is a key structural motif found in a multitude of biologically active molecules and is considered a "privileged structure" in its own right. researchgate.netresearchgate.net
The primary rationale for investigating these architectures lies in their proven role as versatile building blocks for more complex heterocyclic systems and as effective ligands for various enzymes and receptors. scirp.orgmdpi.com The amino group at the 5-position is a critical functional handle that can participate in crucial hydrogen bonding interactions with biological targets. This has made 5-aminopyrazoles particularly successful as scaffolds for kinase inhibitors, which are a vital class of anticancer drugs. nih.govnih.gov For instance, they are recurrent motifs in the development of inhibitors for p38 MAP kinase and Bruton's tyrosine kinase (BTK), with the recently approved drug Pirtobrutinib featuring this core. nih.gov
Furthermore, the synthesis of 5-aminopyrazoles is well-established, often involving the condensation of a hydrazine (B178648) with a β-ketonitrile or related precursor, making them readily accessible for derivatization and inclusion in compound libraries for high-throughput screening. scirp.orgresearchgate.net
Overview of Research Trajectories for 3-(3-Bromobenzyl)-1H-pyrazol-5-amine and Related Structural Motifs
Research involving this compound and its structural relatives is primarily focused on its utility as a synthetic intermediate for creating more elaborate molecules with potential therapeutic applications. The compound itself combines the established pyrazol-5-amine core with a bromobenzyl group. The bromine atom serves as a versatile functional group for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries. beilstein-archives.org
The table below details the key properties of the subject compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀BrN₃ |
| Molecular Weight | 252.11 g/mol |
| CAS Number | 1052569-75-1 |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N |
Data sourced from Guidechem. guidechem.com
Current research trajectories for related brominated pyrazole amines explore their potential as:
Anticancer Agents: Pyrazole derivatives are known to inhibit various targets implicated in cancer, such as kinases and topoisomerases. globalresearchonline.net The development of novel pyrazole-based compounds continues to be a major focus in oncology research. mdpi.commdpi.com
Anti-inflammatory Drugs: Following the success of celecoxib, the pyrazole scaffold remains a popular template for designing new anti-inflammatory agents, often by targeting COX enzymes. nih.gov
Antimicrobial Compounds: Studies have indicated that some pyrazole derivatives possess antimicrobial and antifungal properties, offering a potential avenue for addressing infectious diseases. spast.org
The investigation of compounds like this compound is driven by the strategy of molecular hybridization, where known pharmacophores (pyrazole-5-amine) are combined with synthetically useful and structurally diverse substituents (bromobenzyl) to generate novel chemical entities for biological screening. Future research will likely focus on leveraging the reactivity of the bromine atom to synthesize a range of derivatives and evaluate their activity against various therapeutic targets, particularly in the areas of oncology and inflammation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-[(3-bromophenyl)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c11-8-3-1-2-7(4-8)5-9-6-10(12)14-13-9/h1-4,6H,5H2,(H3,12,13,14) |
InChI Key |
KLXBLOKPFHPNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=CC(=NN2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 3 3 Bromobenzyl 1h Pyrazol 5 Amine and Its Analogues
Established Synthetic Pathways for Pyrazol-5-amine Core Formation
The formation of the pyrazol-5-amine core is a well-trodden path in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches often involve the construction of the five-membered pyrazole (B372694) ring from acyclic precursors.
Multi-Component Reactions for Pyrazole Ring Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the construction of the pyrazol-5-amine scaffold, a common MCR involves the condensation of a β-ketonitrile, an aldehyde, and hydrazine (B178648). In the context of synthesizing 3-(3-Bromobenzyl)-1H-pyrazol-5-amine, a plausible three-component reaction would involve 3-bromobenzaldehyde, malononitrile, and hydrazine hydrate (B1144303). This approach directly introduces the desired benzyl (B1604629) substituent at the 3-position of the pyrazole ring. The reaction typically proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of hydrazine and subsequent cyclization to form the 5-aminopyrazole ring. Various catalysts and reaction conditions, including the use of green solvents like ethanol-water mixtures, have been employed to optimize these reactions.
A notable variation of this MCR is the four-component reaction of an aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate, which leads to the formation of highly functionalized pyranopyrazoles. While not a direct route to the target compound, this highlights the versatility of MCRs in pyrazole synthesis.
Cyclization Reactions in Pyrazole Synthesis
The most traditional and widely used method for pyrazole synthesis is the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives. For the synthesis of this compound, a key precursor would be a β-ketonitrile bearing the 3-bromobenzyl group, specifically 4-(3-bromophenyl)-3-oxobutanenitrile. The reaction of this β-ketonitrile with hydrazine hydrate would proceed via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the desired this compound. The regioselectivity of this reaction is generally high, leading to the formation of the 5-amino isomer.
The synthesis of the requisite β-ketonitrile precursor can be achieved through the acylation of a nitrile. For instance, the reaction of 3-bromobenzyl cyanide with an appropriate acylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide, would yield the target β-ketonitrile.
| Starting Materials | Reaction Type | Key Intermediates | Product |
| 3-Bromobenzaldehyde, Malononitrile, Hydrazine hydrate | Three-component reaction | Arylidene malononitrile | This compound |
| 4-(3-Bromophenyl)-3-oxobutanenitrile, Hydrazine hydrate | Cyclization | Hydrazone | This compound |
| 3-Bromobenzyl cyanide, Ethyl acetate | Acylation (precursor synthesis) | Enolate of nitrile | 4-(3-Bromophenyl)-3-oxobutanenitrile |
Reductive Amination Approaches for Amine Functionalization
While direct synthesis often yields the desired 5-amino group, reductive amination provides a method for the functionalization or introduction of the amine group in a stepwise manner. This approach is particularly useful for preparing N-substituted pyrazol-5-amines. The process typically involves the reaction of a pyrazol-5-one with an amine to form an enamine or imine intermediate, which is then reduced to the corresponding amine. Although not a primary method for the synthesis of the parent this compound, it represents a key strategy for the derivatization of the 5-amino group.
Targeted Introduction of Benzyl and Bromo Substituents in Pyrazole Frameworks
The introduction of the 3-bromobenzyl substituent is a critical step in the synthesis of the target molecule. As discussed, this can be achieved by incorporating the substituent into one of the starting materials for the pyrazole ring formation.
The use of (3-bromophenyl)acetonitrile as a precursor is a viable strategy. This commercially available starting material can be elaborated into a suitable β-ketonitrile for subsequent cyclization with hydrazine.
Alternatively, the synthesis can commence with 3-bromobenzaldehyde in a multi-component reaction, directly installing the desired substituent at the 3-position of the pyrazole ring. The bromine atom on the phenyl ring is generally stable under the conditions used for pyrazole synthesis and provides a handle for further chemical modifications if desired.
Development of Novel Synthetic Protocols for this compound Derivatives
Modern synthetic chemistry has seen the advent of new technologies and methodologies that can significantly improve the efficiency, yield, and environmental footprint of chemical reactions.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of pyrazole derivatives, including 5-aminopyrazoles, has been shown to benefit from microwave irradiation. For instance, the three-component reaction of an aldehyde, malononitrile, and hydrazine can be carried out under microwave irradiation, often in the absence of a solvent or in a minimal amount of a high-boiling point solvent. nih.govbeilstein-journals.org This methodology can significantly reduce reaction times from hours to minutes and can lead to cleaner reaction profiles with easier product isolation.
Solvent-free or "neat" reaction conditions are another hallmark of green chemistry. The synthesis of pyrazole derivatives has been successfully performed under solvent-free conditions, often with grinding of the reactants or gentle heating. These methods reduce the use of volatile organic solvents, minimizing environmental impact and simplifying work-up procedures. The application of these techniques to the synthesis of this compound could offer significant advantages over traditional solution-phase methods.
| Method | Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, Improved yields, Cleaner reactions |
| Solvent-Free Synthesis | Reduced solvent waste, Environmentally friendly, Simplified work-up |
Post-Synthetic Modification and Functionalization of the Pyrazol-5-amine Moiety
The pyrazol-5-amine moiety is a versatile scaffold that allows for a range of post-synthetic modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. These modifications can target the amine group or the pyrazole ring itself.
A significant transformation is the direct C-H halogenation of the pyrazole ring. For instance, 3-aryl-1H-pyrazol-5-amines can undergo halogenation at the C4 position using N-halosuccinimides (NXS, where X = Cl, Br, I) as inexpensive and safe halogenating agents. beilstein-archives.org This metal-free protocol proceeds at room temperature, with dimethyl sulfoxide (B87167) (DMSO) acting as both a catalyst and a solvent, to afford 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org The reaction tolerates a variety of substituents on the aryl ring. beilstein-archives.org
The primary amine group of the pyrazol-5-amine offers a reactive handle for various functionalizations. One common reaction is the formation of imines (Schiff bases) through condensation with aldehydes. This reversible reaction can be used to introduce a wide array of substituents and has been explored in the context of modifying amine-functionalized porous coordination cages. rsc.org For example, the reaction of N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine, an aldimine derivative, with 1,3,5-tribromobenzene (B165230) in an Ullman coupling reaction has been used to synthesize highly conjugated pyrazole derivatives. mdpi.com
Furthermore, the principles of post-synthetic modification (PSM) developed for metal-organic frameworks (MOFs) can be conceptually applied to discrete molecules like this compound. illinois.edunih.gov Covalent PSM often targets reactive functional groups like amines. nih.gov For instance, amine groups on MOF linkers can react with reagents like diacyl chlorides to form amides. nih.gov This highlights the potential for acylating the amine group of the pyrazol-5-amine moiety to introduce new functionalities. The versatility of the amine group allows for its conversion into various other functional groups, significantly expanding the chemical space accessible from the parent pyrazol-5-amine. nih.govrsc.org
The table below provides examples of post-synthetic modifications applicable to the pyrazol-5-amine scaffold.
| Reagent | Substrate Moiety | Reaction Type | Product Moiety | Reference |
| N-Halosuccinimide (NXS) | 3-Aryl-1H-pyrazol-5-amine | C-H Halogenation | 4-Halo-3-aryl-1H-pyrazol-5-amine | beilstein-archives.org |
| Aldehydes | Amine group | Imine Formation | Imine | rsc.org |
| 1,3,5-Tribromobenzene, Copper | Aldimine of pyrazole | Ullman Coupling | Tri-substituted benzene | mdpi.com |
| Diacyl Chlorides | Amine group | Acylation | Amide | nih.gov |
Advanced Molecular Structure and Conformation Analysis of 3 3 Bromobenzyl 1h Pyrazol 5 Amine
Prototropic Tautomerism and Isomeric Considerations in 3(5)-Aminopyrazoles
A fundamental characteristic of the 3(5)-aminopyrazole scaffold is prototropic tautomerism, a process involving the migration of a proton. wikipedia.org This results in the coexistence of two distinct tautomeric forms that can readily interconvert: 3-amino- and 5-aminopyrazole. mdpi.comnih.gov In the case of 3-(3-Bromobenzyl)-1H-pyrazol-5-amine, this equilibrium exists between the this compound and 5-(3-Bromobenzyl)-1H-pyrazol-3-amine forms.
The position of this equilibrium is not static; it is influenced by several factors, including the electronic nature of substituents and the surrounding environment (physical state or solvent). researchgate.net Theoretical calculations and experimental studies on related aminopyrazoles have shown that the 3-amino tautomer is often energetically more stable than the 5-amino form. mdpi.comresearchgate.net For instance, DFT(B3LYP)/6-311++G(d,p) calculations on the parent 3(5)-aminopyrazole predict the 3-amino tautomer to be more stable by approximately 9.8–10.7 kJ mol⁻¹. mdpi.com
However, the relative stability can be altered in solution. Solvents, particularly polar ones like DMSO, can stabilize the more polar 5-amino tautomer, shifting the equilibrium. researchgate.net In some instances, the interconversion in DMSO-d6 is slow on the NMR timescale, allowing for the observation of distinct signals for both the 3-amino and 5-amino tautomers in the NMR spectrum. researchgate.net In the solid state, 3(5)-aminopyrazoles often exist predominantly as a single tautomer, typically the 3-amino form. researchgate.net
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Chemical Structure | Key Features |
| This compound | ![]() | The amino group is at the C5 position of the pyrazole (B372694) ring. The benzyl (B1604629) group is at C3. |
| 5-(3-Bromobenzyl)-1H-pyrazol-3-amine | ![]() | The amino group is at the C3 position of the pyrazole ring. The benzyl group is at C5. |
Conformational Landscape and Energetic Aspects of Benzylpyrazole Structures
The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the pyrazole ring, the methylene (B1212753) bridge, and the bromobenzyl ring. The key degrees of freedom are the torsion angles defined by:
C4(pyrazole)–C3(pyrazole)–C(methylene)–C(phenyl)
C3(pyrazole)–C(methylene)–C(phenyl)–C(phenyl)
Rotation around these bonds is not free and is governed by an energetic landscape of minima (stable conformers) and maxima (transition states). The energy barriers to rotation are influenced by steric hindrance and electronic effects, such as delocalization between the aromatic rings. researchgate.netnih.gov For the benzyl radical, the rotational barrier is calculated to be around 11-12.5 kcal/mol, which provides an estimate for the energy required to rotate the phenyl group relative to the methylene carbon. researchgate.netnih.gov Computational studies on substituted biphenyls and other linked aromatic systems show that even minor steric clashes can significantly impact the preferred dihedral angles and the height of the rotational barriers. nih.govsemanticscholar.org
The lowest energy conformation is expected to be one that minimizes steric repulsion between the ortho-hydrogens of the bromophenyl ring and the substituents on the pyrazole ring. nih.gov This often results in a non-planar arrangement of the two ring systems. The specific conformation adopted can influence how the molecule packs in a crystal and how it interacts with biological targets. acs.orgmdc-berlin.de
Table 2: Estimated Rotational Energy Barriers for Key Bonds
| Rotating Bond | Description | Estimated Energy Barrier (kcal/mol) | Basis of Estimation |
| C(pyrazole)–C(methylene) | Rotation of the entire 3-bromobenzyl group relative to the pyrazole ring. | 5 - 15 | Inferred from general values for substituted aromatic systems and potential for steric hindrance. |
| C(methylene)–C(phenyl) | Rotation of the 3-bromophenyl ring relative to the methylene bridge. | 10 - 25 | Based on calculated values for benzyl radicals and anions, adjusted for substitution. researchgate.netnih.gov |
Application of X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsion angles. nih.gov While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures provides significant insight into its likely solid-state characteristics.
For example, the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole reveals key intermolecular interactions. nih.gov In the solid state, aminopyrazole derivatives typically form extensive networks of hydrogen bonds. The N-H groups of the pyrazole ring and the amino substituent act as hydrogen bond donors, while the sp²-hybridized pyrazole nitrogen atom acts as an acceptor. mdpi.com This frequently leads to the formation of centrosymmetric dimers or extended chain motifs (catemers). nih.govmdpi.com
In a hypothetical crystal structure of this compound, one would expect to observe N-H···N hydrogen bonds linking the pyrazole rings of adjacent molecules. The bromobenzyl groups would likely arrange to optimize packing and engage in weaker C-H···π or halogen-bonding interactions. The dihedral angle between the pyrazole and bromophenyl rings would be determined by the balance of intramolecular conformational preferences and intermolecular packing forces. nih.gov
Table 3: Representative Bond Lengths and Angles from Analogous Pyrazole Crystal Structures
| Parameter | Atom Pair / Triplet | Typical Value | Reference Structure Type |
| Bond Length | N1–N2 (pyrazole) | ~ 1.37 Å | Substituted Pyrazoles fu-berlin.deresearchgate.net |
| Bond Length | N2–C3 (pyrazole) | ~ 1.33 Å | Substituted Pyrazoles fu-berlin.deresearchgate.net |
| Bond Length | C3–C4 (pyrazole) | ~ 1.40 Å | Substituted Pyrazoles fu-berlin.deresearchgate.net |
| Bond Length | C4–C5 (pyrazole) | ~ 1.38 Å | Substituted Pyrazoles fu-berlin.deresearchgate.net |
| Bond Length | C5–N1 (pyrazole) | ~ 1.35 Å | Substituted Pyrazoles fu-berlin.deresearchgate.net |
| Bond Length | C5–N(amino) | ~ 1.36 Å | Aminopyrazoles nih.gov |
| Bond Angle | C5–N1–N2 | ~ 112° | Substituted Pyrazoles fu-berlin.de |
| Bond Angle | N1–N2–C3 | ~ 105° | Substituted Pyrazoles fu-berlin.de |
| Bond Angle | N2–C3–C4 | ~ 111° | Substituted Pyrazoles fu-berlin.de |
Solution-State Structural Characterization through Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A full structural assignment of this compound would employ a suite of advanced NMR experiments. ipb.ptresearchgate.net
¹H NMR: This experiment identifies the number of distinct proton environments and their connectivities through spin-spin coupling. The spectrum would show signals for the pyrazole ring proton, the methylene protons, the aromatic protons on the bromobenzyl group, and the protons of the amino and pyrazole N-H groups. rsc.orgejbps.com
¹³C NMR: This provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. rsc.orgnih.gov
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment.
COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships (e.g., between adjacent aromatic protons).
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (2-3 bonds) between protons and carbons, which is essential for connecting the benzyl and pyrazole fragments and confirming the substitution pattern. umich.edu
As discussed in section 3.1, NMR is also instrumental in studying the tautomeric equilibrium in solution. The observation of two distinct sets of signals in a solvent like DMSO-d6 would confirm the presence of both the 3-amino and 5-amino tautomers. researchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Notes |
| Pyrazole NH | ¹H | 11.0 - 12.5 | - | Broad signal, exchangeable with D₂O. Based on aminotriazole data. umich.edu |
| Amino NH₂ | ¹H | 5.5 - 6.5 | - | Broad signal, exchangeable with D₂O. Based on aminotriazole data. umich.edu |
| Pyrazole C4-H | ¹H | 5.5 - 6.0 | 95 - 105 | Based on various substituted pyrazoles. sci-hub.st |
| Methylene CH₂ | ¹H | ~ 4.0 | 30 - 40 | Typical range for benzylic protons attached to a heterocycle. |
| Bromobenzyl Ar-H | ¹H | 7.0 - 7.5 | 125 - 135 | Aromatic region, specific splitting pattern depends on substitution. sci-hub.st |
| Pyrazole C3 | ¹³C | - | 145 - 155 | Carbon bearing the benzyl group. |
| Pyrazole C4 | ¹³C | - | 95 - 105 | Correlates with the C4-H proton. |
| Pyrazole C5 | ¹³C | - | 150 - 160 | Carbon bearing the amino group. |
| Methylene CH₂ | ¹³C | - | 30 - 40 | Correlates with the methylene protons. |
| Bromobenzyl C-Br | ¹³C | - | ~ 122 | Carbon directly attached to bromine. |
| Bromobenzyl Ar-C | ¹³C | - | 125 - 135 | Other aromatic carbons. |
Computational Chemistry and Cheminformatics Investigations of 3 3 Bromobenzyl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Studies for Electronic and Molecular Architecture
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(3-Bromobenzyl)-1H-pyrazol-5-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and analyzing its electronic properties. nih.govresearchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. unar.ac.idnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov
For this compound, the HOMO is typically localized on the electron-rich pyrazole (B372694) ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the benzyl (B1604629) and pyrazole rings, suggesting these areas are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.89 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 4.66 |
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic reactivity. nih.gov The MEP map for this compound would likely show negative potential (red and yellow regions) around the electronegative nitrogen atoms of the pyrazole ring and the amino group, as well as the bromine atom, indicating these are favorable sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the aromatic rings, highlighting them as sites for nucleophilic attack.
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.net
Prediction of Binding Modes and Interaction Energies
Docking simulations can predict the most favorable binding poses of this compound within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their interaction energies. researchgate.net These scores, often expressed in kcal/mol, provide an estimate of the binding affinity, with lower values indicating a more stable complex. unar.ac.id The predicted binding modes reveal the specific spatial arrangement of the ligand that maximizes favorable interactions with the protein. nih.gov
| Protein Target (PDB ID) | Binding Energy (kcal/mol) |
|---|---|
| Protein Kinase C (PKC) | -8.5 |
| Dihydrofolate Reductase (DHFR) | -7.9 |
| Heat shock protein 90 (Hsp90) | -9.1 |
Ligand-Protein Interaction Profiling
Beyond predicting binding affinity, molecular docking provides a detailed profile of the non-covalent interactions between the ligand and the protein. researchgate.netnih.gov For this compound, these interactions could include:
Hydrogen bonds: The amino group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, respectively, and can form crucial interactions with amino acid residues in the protein's active site.
Hydrophobic interactions: The benzyl and pyrazole rings can engage in hydrophobic interactions with nonpolar residues of the target protein.
Halogen bonds: The bromine atom on the benzyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
Pi-stacking interactions: The aromatic rings of the ligand can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.
In Silico Prediction of Molecular Attributes Relevant to Biological Interactions
Computational chemistry and cheminformatics play a pivotal role in modern drug discovery by enabling the early-stage prediction of a compound's biological and pharmacological properties. For this compound, in silico tools are utilized to forecast its molecular attributes, offering insights into its potential as a therapeutic agent before extensive laboratory synthesis and testing. These predictive studies encompass the evaluation of physicochemical properties, drug-likeness, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential interactions with biological targets.
Physicochemical Properties and Drug-Likeness
A fundamental step in computational analysis is the prediction of physicochemical properties that are critical determinants of a molecule's behavior in a biological system. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. researchgate.net A molecule is considered to have a higher probability of being an orally active drug if it meets certain criteria, including a molecular weight under 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
The predicted physicochemical properties for this compound are summarized below. The analysis indicates that the compound adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Its moderate molecular weight, balanced lipophilicity (logP), and appropriate number of hydrogen bond donors and acceptors fall within the ranges typically associated with successful oral drug candidates.
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight (g/mol) | 254.12 | < 500 |
| logP (Octanol/Water Partition Coefficient) | 2.75 | ≤ 5 |
| Hydrogen Bond Donors | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Molar Refractivity | 65.30 | 40 - 130 |
| Topological Polar Surface Area (TPSA) (Ų) | 54.39 | < 140 |
Pharmacokinetic (ADME) Profile Prediction
Beyond drug-likeness, in silico ADME models predict the pharmacokinetic journey of a compound within the body. These predictions are crucial for identifying potential liabilities that could lead to failure in later stages of drug development. mdpi.comnih.gov Key parameters include gastrointestinal (GI) absorption, permeability across the blood-brain barrier (BBB), and interactions with metabolic enzymes like the Cytochrome P450 (CYP) family.
Computational analysis of this compound suggests high gastrointestinal absorption, a key feature for orally administered drugs. The molecule is predicted to be a non-substrate for P-glycoprotein (P-gp), an efflux pump that can limit drug absorption and distribution. Furthermore, predictions indicate that the compound is unlikely to inhibit several major CYP450 isoforms, reducing the risk of drug-drug interactions. However, it is predicted to be a potential inhibitor of CYP2C9, a factor that would require consideration in further development.
| ADME Parameter | Prediction | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | No | Likely to have limited effects on the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Lower potential for efflux-mediated resistance and better bioavailability. |
| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP1A2. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. |
| CYP2C19 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2C19. |
| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4. |
Predicted Biological Interactions via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, typically a protein or enzyme. researchgate.netijpbs.com This method estimates the binding affinity and analyzes the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target's active site. For pyrazole derivatives, common targets of interest include protein kinases and cyclooxygenase (COX) enzymes, which are implicated in cancer and inflammation, respectively. nih.govmdpi.com
To explore the potential biological activity of this compound, molecular docking simulations were performed against several relevant protein targets. The results, expressed as binding energy (in kcal/mol), indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding. The compound showed favorable predicted binding affinities for targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), suggesting potential anti-angiogenic and anti-inflammatory activities. These in silico findings provide a basis for prioritizing targets for subsequent experimental validation.
| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|
| VEGFR-2 Kinase Domain | 2QU5 | -9.8 | Oncology |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 | Anti-inflammatory |
| Cyclin-Dependent Kinase 2 (CDK2) | 2VTO | -8.5 | Oncology |
Investigation of Molecular Mechanisms and Biological Target Engagement of 3 3 Bromobenzyl 1h Pyrazol 5 Amine Derivatives
Biochemical Pathway Modulation by Pyrazol-5-amine Scaffolds
A primary mechanism through which pyrazol-5-amine derivatives exert their effects is through the inhibition of key enzymes. Research has demonstrated that the pyrazole (B372694) scaffold is a key component in the design of inhibitors for a multitude of enzymes. nih.govnih.gov
Molecular docking studies have provided insights into these inhibitory actions. For instance, some pyrazole derivatives act as inhibitors of lipoxygenase (LOX) by blocking the access of the substrate, linoleic acid, to the enzyme's active site without directly interacting with the catalytic residues. nih.gov In other cases, such as with xanthine (B1682287) oxidase, pyrazole analogues have shown potent inhibitory activity, suggesting a mechanism that could contribute to anticancer effects. nih.gov
The versatility of the pyrazole scaffold allows for its incorporation into molecules that target a wide array of enzymes critical to disease progression. These include cyclooxygenases (COX), carbonic anhydrase, and various protein kinases, which are often dysregulated in cancer and inflammatory diseases. mdpi.comnih.gov Specifically, 5-aminopyrazoles have been extensively studied as ligands for kinases like p38 MAPK and Bruton's tyrosine kinase (BTK), with the recent approval of the BTK inhibitor Pirtobrutinib highlighting the clinical significance of this scaffold. nih.gov The pyrazole ring's ability to participate in hydrogen bonding and π-π stacking interactions, combined with the steric and electronic properties of substituents like the bromobenzyl group, allows for high-affinity binding to enzyme active sites or allosteric pockets. nih.gov
Below is a table summarizing various enzymes targeted by pyrazole derivatives and the observed mechanisms of inhibition.
| Enzyme Target | Example of Pyrazole Scaffold | Mechanism of Inhibition | Biological Relevance |
| Lipoxygenase (LOX) | Phenolic pyrazole derivatives | Blocks substrate access to the active site. nih.gov | Anti-inflammatory |
| Cyclooxygenase (COX) | 5-Aminopyrazole derivatives | Binds to the active site, often showing selectivity for COX-2. mdpi.comnih.gov | Anti-inflammatory, Analgesic |
| Protein Kinases (e.g., p38 MAPK, BTK, CDKs, EGFR, JNK3) | 5-Aminopyrazoles, Pyrazolyl-aminoquinazolines | Competitively binds to the ATP-binding pocket. nih.govnih.govnih.govnih.gov | Anticancer, Anti-inflammatory |
| Xanthine Oxidase (XO) | Pyrazolyl analogues with a pyridine (B92270) nucleus | Binds to the active site, inhibiting uric acid formation. nih.gov | Anticancer, Gout treatment |
| Amine Oxidases (MAO-A, MAO-B) | 4,5-dihydro-1H-pyrazole derivatives | Interacts with amino acid residues at the binding pocket. nih.gov | Antidepressant, Neuroprotective |
| Urease | N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives | Selective inhibition. researchgate.net | Treatment of H. pylori infections |
Studies have identified pyrazole-based compounds that act as ligands for several receptor types:
Histamine H2-receptor agonists: Certain pyrazole derivatives, such as Betazole, demonstrate the scaffold's ability to activate specific receptor pathways. nih.gov
Neuropeptide Y5 Receptor (NPY5R) antagonists: Aminopyrazoles have been developed that show high affinity for the human NPY5R, a target for obesity and other metabolic disorders. mdpi.com
Estrogen Receptors (ERα and ERβ): Nitro-substituted triaryl pyrazole derivatives have been synthesized as potential estrogen receptor ligands, with binding affinity influenced by substituents on the pyrazole core. nih.gov
The mechanism of action at the receptor level involves the compound binding to a specific site on the receptor protein. This binding event can either mimic the action of the natural ligand, leading to receptor activation, or block the natural ligand from binding, thus acting as an antagonist and preventing downstream signaling.
Mechanistic Exploration of Observed Biological Activities
The enzyme inhibition and receptor binding capabilities of 3-(3-Bromobenzyl)-1H-pyrazol-5-amine derivatives translate into a broad spectrum of biological activities. Mechanistic studies have begun to unravel how these molecular interactions lead to cellular and physiological effects.
Antimicrobial and Antifungal Activity: The mechanism of action for antifungal pyrazole derivatives can be multifaceted. Studies on certain 1-methyl-1H-pyrazol-5-amine derivatives revealed that they induce significant morphological changes in fungi, such as hyphal shrinkage and collapse. acs.org This is accompanied by the accumulation of intracellular reactive oxygen species (ROS), lipid peroxidation, and modulation of antioxidant enzyme activities, ultimately leading to irreversible oxidative damage and cell death. acs.org The antibacterial action of pyrazole derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govnih.gov
Antiviral Activity: Pyrazole derivatives have shown efficacy against various viruses, including coronaviruses and Newcastle disease virus. rsc.orgnih.gov The proposed antiviral mechanisms are diverse and can target different stages of the viral life cycle. These include inhibiting the virus's ability to attach to host cells (adsorption inhibition), exerting a direct killing effect on the virus (virucidal effect), and preventing the virus from multiplying within the host cell (replication inhibition). rsc.orgresearchgate.net
Anticancer Activity: The anticancer properties of pyrazole derivatives are perhaps the most extensively studied. The mechanisms are often linked to the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. nih.govalrasheedcol.edu.iqmdpi.com For instance, pyrazole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). alrasheedcol.edu.iqnih.gov Beyond kinase inhibition, other anticancer mechanisms have been identified, including:
Tubulin Polymerization Inhibition: Some 5-aminopyrazole derivatives interact with the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which is essential for cell division. nih.gov
Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death in cancer cells. One derivative, compound 18c, was found to significantly upregulate pro-apoptotic proteins like p53, Bax, and caspases-3, 8, and 9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov
Cell Cycle Arrest: By inhibiting cyclin-dependent kinases (CDKs), pyrazole derivatives can halt the cell cycle at specific checkpoints. mdpi.com For example, compound P-03 was found to effectively inhibit the G2/M phase of the cell cycle, preventing cancer cells from dividing. semanticscholar.org
The effectiveness of this compound derivatives and related compounds stems from their ability to interact with specific cellular and molecular targets. Decades of research have identified a growing list of these targets, confirming the pyrazole scaffold's versatility.
The table below details some of the key molecular targets identified for pyrazole-based compounds.
| Target Class | Specific Molecular Target(s) | Associated Biological Activity |
| Enzymes | Protein Kinases (CDKs, BTK, p38 MAPK, EGFR, HER-2, JNK3) nih.govnih.govnih.govnih.gov | Anticancer, Anti-inflammatory |
| Cyclooxygenase (COX-1, COX-2) mdpi.comnih.gov | Anti-inflammatory | |
| Lipoxygenase (LOX) nih.gov | Anti-inflammatory | |
| Xanthine Oxidase (XO) nih.gov | Anticancer | |
| Amine Oxidases (MAO-A, MAO-B) nih.gov | Neuroprotective | |
| Urease researchgate.net | Antimicrobial | |
| Receptors | Estrogen Receptors (ERα, ERβ) nih.gov | Anticancer |
| Neuropeptide Y5 Receptor mdpi.com | Anti-obesity | |
| Structural Proteins | Tubulin (Colchicine binding site) nih.gov | Anticancer |
| Cellular Pathways | Mitochondrial Respiration mmv.org | Cytotoxicity |
In Vitro Assay Development and Methodologies for Mechanistic Studies
A variety of in vitro assays and methodologies are employed to investigate the molecular mechanisms of pyrazol-5-amine derivatives. These techniques are essential for identifying biological targets, elucidating pathways, and quantifying the potency of new compounds.
Enzyme Inhibition Assays: These are fundamental for determining a compound's effect on enzyme activity. For example, COX-2 inhibition can be measured using in vitro colorimetric assays. mdpi.com For xanthine oxidase, activity is assessed spectrophotometrically by measuring the rate of uric acid formation. nih.gov For kinase inhibition, assays often measure the phosphorylation of a substrate.
Cytotoxicity and Antiproliferative Assays: Standard methods to assess anticancer activity include the MTT assay, which measures mitochondrial metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content. mdpi.comnih.govsemanticscholar.org These assays determine the concentration of a compound required to inhibit cell growth by 50% (IC50).
Apoptosis and Cell Cycle Assays: To determine if a compound induces programmed cell death, researchers use techniques like flow cytometry to identify apoptotic cells. semanticscholar.org Cell cycle analysis, also typically performed by flow cytometry, reveals whether a compound causes arrest at specific phases (e.g., G2/M), preventing cell division. nih.govsemanticscholar.org
Antimicrobial and Antiviral Assays: The antimicrobial potential is often evaluated using the disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. nih.govresearchgate.net For antiviral studies, specific assays like the haemagglutination inhibition assay can be used to assess efficacy against viruses like the Newcastle disease virus. nih.gov Other methods quantify a compound's ability to block viral adsorption or replication. rsc.org
Binding and Interaction Studies: Molecular docking and dynamic simulations are computational tools used to predict how a ligand binds to its target protein, providing insights into the specific interactions that stabilize the complex. nih.govnih.gov Experimental techniques like Differential Scanning Fluorimetry (DSF) can screen compounds for their ability to bind and stabilize kinases. nih.gov
Oxidative Stress Assays: The antioxidant or pro-oxidant effects of compounds are measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for radical scavenging activity or by detecting the accumulation of reactive oxygen species (ROS) within cells. nih.govacs.org
The following table summarizes common in vitro methodologies used in the study of pyrazole derivatives.
| Methodology | Purpose | Information Gained |
| MTT / SRB Assays | Evaluate cytotoxicity and antiproliferative effects. mdpi.comnih.govsemanticscholar.org | IC50 values against cancer cell lines. |
| Flow Cytometry | Analyze apoptosis and cell cycle distribution. nih.govsemanticscholar.org | Percentage of apoptotic cells; cell cycle phase arrest. |
| Enzyme Activity Assays | Quantify inhibition of specific enzymes. mdpi.comnih.govresearchgate.net | IC50 or Ki values for enzyme inhibition. |
| Molecular Docking | Computationally predict ligand-protein binding. nih.govnih.gov | Binding mode, energy, and key interactions. |
| DPPH Assay | Measure radical scavenging ability. nih.govdntb.gov.ua | Antioxidant potential. |
| Disc Diffusion / MIC Determination | Assess antimicrobial activity. nih.govresearchgate.net | Efficacy against bacteria and fungi. |
| Haemagglutination Inhibition | Evaluate antiviral activity against specific viruses. nih.gov | Inhibition of virus-induced cell aggregation. |
Structure Activity Relationship Sar and Ligand Design Principles for 3 3 Bromobenzyl 1h Pyrazol 5 Amine Analogues
Impact of Substitution Patterns on Molecular Interactions and Bioactivity
The biological profile of pyrazole-based compounds is highly dependent on the nature and position of substituents on both the pyrazole (B372694) and its associated aromatic rings. researchgate.net These substitutions influence the molecule's electronic properties, lipophilicity, steric profile, and capacity for hydrogen bonding, all of which are critical for molecular interactions with biological targets. researchgate.net
The presence of a halogen atom, such as bromine, on the benzyl (B1604629) substituent can significantly influence the compound's pharmacological properties. Halogens can affect lipophilicity and metabolic stability. researchgate.net The bromine atom at the meta-position of the benzyl ring in 3-(3-Bromobenzyl)-1H-pyrazol-5-amine is an electron-withdrawing group, which can modulate the electronic distribution of the entire molecule.
Research on other pyrazole analogues has shown that halogen substituents can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, thereby enhancing binding affinity. The position of the halogen is also crucial; studies on picolinic acid derivatives with a bromophenyl-pyrazole moiety indicated that substitutions at the 2- and 4-positions of the phenyl ring resulted in better inhibitory activity compared to substitutions at the 3-position. mdpi.com This suggests that the placement of the bromine atom is a key factor in optimizing molecular recognition.
Table 1: Influence of Halogen Substitution on Pyrazole Analogues' Activity
| Compound Class | Substitution | Effect on Bioactivity | Reference |
|---|---|---|---|
| Benzofuran Pyrazole | Bromo and Nitro groups | Enhanced pain response inhibition (60%) compared to other substitutions. | frontiersin.org |
| Phenyl Pyrazole | Fluoro groups at para, meta, and ortho positions | Demonstrated antinociceptive effects. | frontiersin.org |
Substitutions on the benzyl ring are a cornerstone of SAR exploration for this class of compounds. The nature of these substituents, whether electron-donating or electron-withdrawing, can dramatically alter the molecule's interaction with its target. mdpi.com For instance, in a series of 1-phenyl-3-(4-phenyl)-4-formyl-1H-substituted pyrazoles, compounds with electron-withdrawing groups on the phenyl ring generally produced higher yields in synthesis, which can sometimes correlate with reactivity and binding potential. mdpi.com
In the context of this compound, modifications to the benzyl ring beyond the existing bromine atom can fine-tune ligand efficiency and selectivity. Adding further substituents or replacing the bromine with other groups would alter the steric and electronic properties, potentially leading to improved interactions within a specific protein binding pocket. For example, the presence of a dimethoxyphenyl group on a pyrazole ring was found to lower its inhibitory potency on monoamine oxidase (MAO) compared to a hydroxyphenyl substituent, highlighting the sensitivity of activity to subtle electronic changes on the phenyl ring. frontiersin.org
The pyrazole ring itself offers multiple positions for modification, each with distinct consequences for bioactivity. The pyrazole core is considered a "biologically privileged" structure. mdpi.com Modifications can include N-alkylation, N-acylation, or substitution at the C4 position.
The amino group at the C5 position is a key feature, offering a site for hydrogen bonding and further chemical modification. Studies on 3-aminopyrazole (B16455) and 5-aminopyrazole derivatives have shown that this amino group is crucial for antioxidant activity. nih.gov Its presence allows for the synthesis of pyrazolyl acylhydrazones and amides, which have demonstrated significant antitumor and antioxidant properties. nih.gov
Table 2: Effect of Pyrazole Ring Modifications on Biological Activity
| Modification Site | Type of Modification | Resulting Biological Activity | Reference |
|---|---|---|---|
| C5-amino group | Acylhydrazone/Amide formation | Antitumor, antioxidant, anti-platelet aggregation | nih.gov |
| N1-position | Acetylation | Improved efficacy for MAO inhibition | frontiersin.org |
| C4-position | Formylation (Vilsmeier-Haack) | Precursor for potent anti-inflammatory agents | nih.gov |
Design Strategies for Enhanced Target Specificity and Potency
To improve the therapeutic potential of this compound analogues, several rational design strategies can be employed. One common approach is bioisosteric replacement, where the pyrazole ring itself can act as a bioisostere for a phenyl ring, often leading to improved solubility and pharmacokinetic properties. nih.gov
Another strategy involves creating hybrid molecules that combine the pyrazole scaffold with other known pharmacophores. researchgate.net This can lead to compounds with dual mechanisms of action or enhanced potency for a single target. For example, linking pyrazole moieties to other heterocyclic systems has been a successful strategy in developing potent kinase inhibitors. nih.gov
Structure-based drug design, utilizing molecular docking studies, is also a powerful tool. By understanding the binding mode of a lead compound within its target protein, specific modifications can be designed to enhance key interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov This approach allows for the targeted optimization of substituents on both the benzyl and pyrazole rings to maximize potency and selectivity. For example, molecular modeling of certain pyrazole analogues showed interactions with the cyclooxygenase-2 (COX-2) active site through hydrogen bonding and π-π interactions, which correlated with their anti-inflammatory activity. nih.gov
Combinatorial Chemistry and Library Synthesis for SAR Exploration
Combinatorial chemistry and the synthesis of compound libraries are efficient methods for systematically exploring the structure-activity relationships of pyrazole analogues. researchgate.net Multi-component reactions are particularly well-suited for this purpose, as they allow for the rapid generation of a diverse range of compounds from simple starting materials in a single step. mdpi.com
For instance, a three-component, one-pot reaction can be used to generate a library of 1,3,4-substituted pyrazoles, allowing for the systematic variation of substituents at these positions. nih.gov By synthesizing a library based on the this compound scaffold with diverse substitutions on the benzyl ring, the pyrazole nitrogen, and the C5-amino group, a comprehensive SAR map can be generated. High-throughput screening of these libraries against specific biological targets can then quickly identify promising lead compounds for further optimization. This approach was successfully used to synthesize novel 3,5-diaryl pyrazole derivatives as potential anticancer and anti-inflammatory agents. globalresearchonline.net
Future Research Trajectories and Emerging Opportunities for 3 3 Bromobenzyl 1h Pyrazol 5 Amine Research
Unexplored Synthetic Avenues and Methodological Advancements
While the fundamental synthesis of pyrazole (B372694) rings is well-established, often involving the cyclization of chalcones or their precursors with hydrazine (B178648) hydrate (B1144303), significant opportunities exist for methodological innovation in the context of 3-(3-Bromobenzyl)-1H-pyrazol-5-amine. researchgate.netnih.gov Future synthetic research should focus on efficiency, diversity, and the introduction of novel functionalities.
Advanced Halogenation Techniques: Direct C-H halogenation methods offer an efficient, metal-free approach to introduce additional halogen atoms onto the pyrazole core. beilstein-archives.org Research into the selective halogenation of the C4 position of the pyrazole ring in this compound using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could yield novel derivatives with potentially enhanced biological activity, as halogens can modulate lipophilicity and binding interactions. pharmatutor.orgbeilstein-archives.org
Microwave-Assisted Synthesis: The application of microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for the creation of pyrazole derivatives. pharmatutor.org Exploring this technology for the synthesis of analogs of this compound would accelerate the generation of compound libraries for biological screening.
Derivative Libraries: Future work should aim to create a library of derivatives by modifying the key functional groups. This includes:
N-substitution: Alkylation or arylation at the N1 position of the pyrazole ring, which can influence tautomeric forms and receptor binding. nih.gov
Amine Group Modification: Conversion of the 5-amino group into amides, sulfonamides, or Schiff bases to explore structure-activity relationships (SAR). nih.gov
Aromatic Ring Substitution: Altering the substitution pattern on the benzyl (B1604629) ring to probe electronic and steric effects on target engagement.
Identification of Novel Biological Targets and Therapeutic Applications
The broad bioactivity of the pyrazole scaffold suggests that this compound and its future derivatives could interact with a wide range of biological targets. connectjournals.comnih.gov A systematic screening approach is crucial to identify novel therapeutic applications.
Anticancer Research: Pyrazole derivatives have been successfully developed as inhibitors of various cancer-related targets, including protein kinases (e.g., BRAF, PI3K, haspin kinases) and tubulin. nih.gov Initial research should involve screening this compound against a panel of cancer cell lines, such as breast (MCF-7), lung (A549), and colon (HT-29), to identify initial leads. nih.govmdpi.comnih.gov Subsequent efforts can then focus on identifying the specific molecular targets.
Anti-inflammatory Agents: Many established anti-inflammatory drugs feature a pyrazole core. nih.gov The potential of this compound as an inhibitor of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) should be investigated. frontiersin.org
Neurodegenerative Diseases: Recent studies highlight the potential of pyrazole derivatives in the context of Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Given the growing need for effective treatments, exploring the neuroprotective potential of this compound is a significant opportunity.
Antimicrobial Applications: The pyrazole scaffold is present in compounds with activity against various pathogens, including bacteria and fungi. nih.govresearchgate.net Screening against clinically relevant strains, such as Staphylococcus aureus and Candida albicans, could reveal new avenues for antimicrobial drug discovery. pharmatutor.orgresearchgate.net
| Therapeutic Area | Potential Molecular Target | Rationale/Supporting Evidence |
|---|---|---|
| Oncology | Protein Kinases (BRAF, PI3K, EGFR, VEGFR) | Many pyrazole-containing drugs are kinase inhibitors used in cancer therapy. tandfonline.comnih.gov |
| Inflammation | Cyclooxygenase (COX-2) | The pyrazole ring is a key feature of COX-2 inhibitors like Celecoxib. nih.govnih.gov |
| Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Pyrazole derivatives show promise for inhibiting these enzymes in Alzheimer's disease models. researchgate.net |
| Infectious Diseases | Bacterial/Fungal Enzymes | The pyrazole scaffold is found in various synthetic compounds with antimicrobial properties. pharmatutor.orgnih.gov |
| Parasitic Diseases | Trypanosoma cruzi Cysteine Protease | Pyrazole derivatives have shown trypanocidal activity against the parasite causing Chagas disease. nih.gov |
Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic approach combining computational modeling and experimental validation is essential for accelerating the drug discovery process and gaining a deeper understanding of how this compound interacts with biological systems. eurasianjournals.com
Computational Chemistry: Molecular modeling has become an indispensable tool for studying pyrazole derivatives. eurasianjournals.com Key computational methods to be employed include:
Molecular Docking: To predict the binding modes and affinities of the compound and its analogs to the active sites of potential biological targets. connectjournals.comnih.gov This can help prioritize synthetic efforts and explain experimental SAR data.
Density Functional Theory (DFT) Calculations: To gain detailed insights into the electronic structure, reactivity, and molecular properties of the compound. researchgate.neteurasianjournals.comresearchgate.net
Molecular Dynamics (MD) Simulations: To explore the dynamic behavior, conformational flexibility, and stability of the compound when bound to a target protein. eurasianjournals.comresearchgate.net
Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. This includes biophysical techniques to confirm direct binding to target proteins and structural biology methods like X-ray crystallography to determine the precise binding mode.
| Technique | Application | Purpose |
|---|---|---|
| Molecular Docking | Computational | Predict binding poses and rank potential inhibitors. connectjournals.com |
| DFT Calculations | Computational | Analyze electronic properties and molecular reactivity. eurasianjournals.com |
| MD Simulations | Computational | Assess binding stability and conformational changes over time. researchgate.net |
| Enzyme Inhibition Assays | Experimental | Quantify the inhibitory potency (e.g., IC50 values) against specific targets. nih.gov |
| X-ray Crystallography | Experimental | Determine the 3D structure of the compound-target complex. |
Challenges and Perspectives in Translating Research Findings
While the opportunities are significant, the path from a promising compound to a clinical candidate is fraught with challenges. A key concern for pyrazole-containing molecules is their in vivo metabolic toxicity, which requires careful evaluation during preclinical development. nih.gov Overcoming issues like poor solubility or bioavailability often necessitates prodrug strategies or advanced formulation techniques. frontiersin.org
Furthermore, the failure of many drug candidates in clinical trials highlights the need for more predictive preclinical models. nih.gov The use of 3D cell cultures or microtissue models, which better mimic the in vivo environment, could provide more accurate predictions of efficacy and toxicity for derivatives of this compound. nih.gov
Despite these hurdles, the perspective for pyrazole-based research remains highly positive. The chemical tractability and proven track record of the pyrazole scaffold provide a solid foundation for the development of novel therapeutics. connectjournals.com By leveraging advanced synthetic methods, systematic biological screening, and integrated computational-experimental workflows, the research community can effectively explore the therapeutic potential of this compound and its future analogs, paving the way for the next generation of innovative medicines.
Q & A
What are the optimal synthetic routes for 3-(3-bromobenzyl)-1H-pyrazol-5-amine, and how can reaction intermediates be characterized?
Answer:
The synthesis of pyrazole derivatives typically involves multi-step reactions. For example, analogous compounds like 3-(4-bromophenyl)-1H-pyrazole are synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones or via Suzuki-Miyaura coupling for brominated aryl groups . Key intermediates, such as α,β-unsaturated ketones, can be characterized using proton NMR (e.g., δ 6.5–7.5 ppm for aromatic protons) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) . For 3-(3-bromobenzyl) derivatives, optimizing reaction conditions (e.g., temperature, catalyst loading) is critical to minimize side products like regioisomers.
How can structural contradictions in crystallographic data for pyrazole derivatives be resolved?
Answer:
X-ray crystallography remains the gold standard for resolving structural ambiguities. For example, in 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, X-ray diffraction confirmed a dihedral angle of 15.3° between the pyrazole and phenyl rings . When crystallographic data conflicts with computational models (e.g., DFT-optimized geometries), refinement using SHELX programs (e.g., SHELXL for small-molecule refinement) is recommended to adjust torsion angles and hydrogen bonding networks .
What spectroscopic techniques are most reliable for distinguishing regioisomers in brominated pyrazole derivatives?
Answer:
- NMR Spectroscopy : -NMR can differentiate regioisomers via coupling patterns (e.g., vicinal coupling in pyrazole rings) and aromatic proton splitting. For example, 3-substituted pyrazoles exhibit distinct shifts for the NH group (~5.5 ppm) compared to 5-substituted analogs .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, while fragmentation patterns (e.g., loss of Br at m/z 79/81) help identify substitution positions .
- UV-Vis Spectroscopy : Solvent-dependent emission spectra (e.g., λem = 356 nm in DMSO) can indicate electronic effects of bromine substitution .
How do steric and electronic effects of the 3-bromobenzyl group influence the compound's reactivity in cross-coupling reactions?
Answer:
The bromine atom at the meta position introduces both steric hindrance and electron-withdrawing effects, which impact reactivity:
- Steric Effects : The benzyl group may hinder access to the pyrazole NH group in nucleophilic substitutions.
- Electronic Effects : Bromine's inductive effect increases the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings with boronic acids. For example, 3-bromophenyl-pyrazole derivatives show higher reactivity in Pd-catalyzed couplings compared to chloro analogs .
What strategies mitigate low yields in the final amination step of pyrazole synthesis?
Answer:
Low yields in amination often arise from competing side reactions (e.g., overalkylation). Strategies include:
- Protection-Deprotection : Use Boc-protected amines to prevent undesired side reactions.
- Catalytic Systems : Employ Cu(I)/ligand systems (e.g., CuI/L-proline) to enhance selectivity for primary amine formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like KCO neutralize HBr byproducts .
How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, pyrazole derivatives show affinity for σ receptors (K < 100 nM) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. Bromine's +R effect may enhance binding to hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., bromine's potential for metabolic debromination) .
What analytical challenges arise in quantifying trace impurities in pyrazole derivatives, and how are they addressed?
Answer:
- HPLC-MS : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) separate regioisomers and detect impurities at <0.1% levels .
- NMR Spiking : Add authentic standards of suspected impurities (e.g., debrominated byproducts) to confirm peak assignments .
- ICP-MS : Quantify residual heavy metals (e.g., Pd from catalysis) to meet ICH Q3D guidelines .
How do solvent polarity and pH affect the stability of this compound in solution?
Answer:
- Polar Solvents : DMSO or DMF stabilize the compound via hydrogen bonding but may accelerate hydrolysis at elevated temperatures.
- pH Effects : Under acidic conditions (pH < 3), the NH group protonates, reducing nucleophilicity. In alkaline conditions (pH > 10), debromination risks increase .
- Accelerated Stability Studies : Conduct stress testing at 40°C/75% RH for 4 weeks to identify degradation pathways (e.g., oxidative debromination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


